
7-Bromo-5,6-difluoroisoquinoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5,6-difluoroisoquinoline-1-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H4BrF2NO2 It is characterized by the presence of bromine, fluorine, and carboxylic acid functional groups attached to an isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5,6-difluoroisoquinoline-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination and fluorination of isoquinoline derivatives, followed by carboxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms in this compound can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the isoquinoline ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
- Substituted isoquinoline derivatives
- Oxidized or reduced isoquinoline compounds
- Biaryl compounds from coupling reactions
Scientific Research Applications
7-Bromo-5,6-difluoroisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 7-Bromo-5,6-difluoroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 7-Bromoisoquinoline
- 5,6-Difluoroisoquinoline
- Isoquinoline-1-carboxylic acid
Comparison: 7-Bromo-5,6-difluoroisoquinoline-1-carboxylic acid is unique due to the simultaneous presence of bromine, fluorine, and carboxylic acid groups on the isoquinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of both bromine and fluorine atoms can enhance the compound’s lipophilicity and membrane permeability, making it more effective in biological systems.
Properties
Molecular Formula |
C10H4BrF2NO2 |
|---|---|
Molecular Weight |
288.04 g/mol |
IUPAC Name |
7-bromo-5,6-difluoroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H4BrF2NO2/c11-6-3-5-4(7(12)8(6)13)1-2-14-9(5)10(15)16/h1-3H,(H,15,16) |
InChI Key |
QTSQVRACUQMFSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=CC(=C(C(=C21)F)F)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


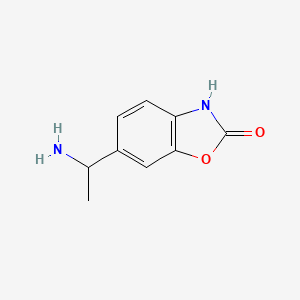
![1-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13219355.png)
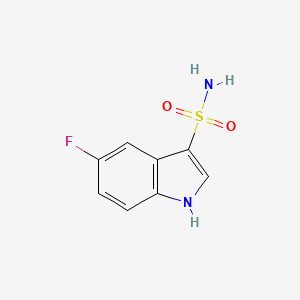
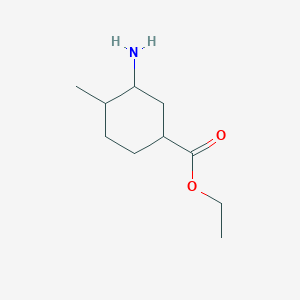
![(3R)-3-[(Butan-2-yl)amino]-N,N-dimethylbutanamide](/img/structure/B13219374.png)

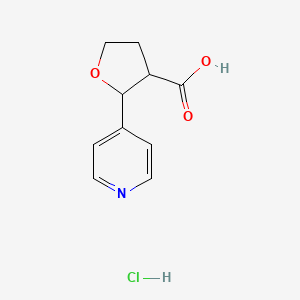
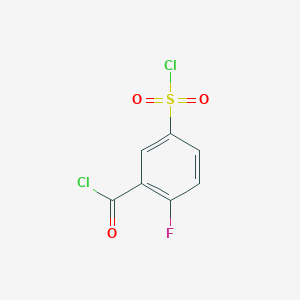
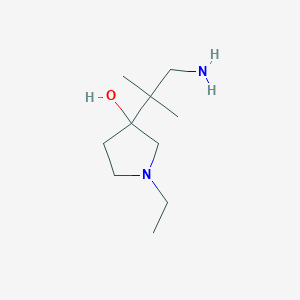
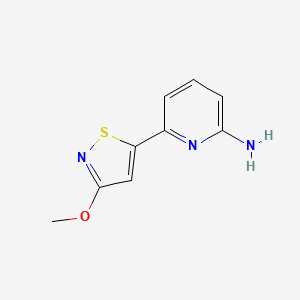
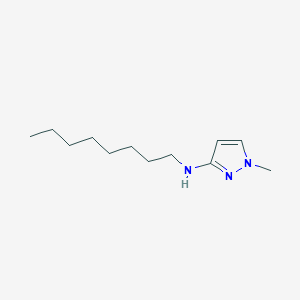
![[(Furan-2-yl)methyl][2-(2-methyl-1H-indol-3-yl)ethyl]amine](/img/structure/B13219414.png)
![N-(2-Methylpropyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13219426.png)
![1-[4-(Trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]piperazine](/img/structure/B13219436.png)
